Cas no 1264035-77-9 ((5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride)

(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a chemically synthesized small-molecule compound featuring a pyrimidine core substituted with a chloro group at the 5-position and a piperidin-3-yl-amine moiety at the 2-position. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. This intermediate is particularly valuable in medicinal chemistry for the development of kinase inhibitors and other biologically active molecules due to its reactive amine and chloro-pyrimidine functionalities. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency for experimental use.
(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride structure
1264035-77-9 structure
Product Name:(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
CAS No:1264035-77-9
MF:C9H14Cl2N4
MW:249.1402592659
CID:2164651
Update Time:2025-10-28

(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
    • 5-Chloro-N-(piperidin-3-yl)pyrimidin-2-amine hydrochloride
    • SBB075790
    • (5-chloropyrimidin-2-yl)-3-piperidylamine, chloride
    • (5-Chloropyrimidin-2-yl)piperidin-3-ylamine hydrochloride
    • Inchi: 1S/C9H13ClN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H
    • InChI Key: VQECLTMWTOKGBB-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)NC1CNCCC1.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Topological Polar Surface Area: 49.8

(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride Pricemore >>

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Additional information on (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

Introduction to (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine Hydrochloride (CAS No. 1264035-77-9)

The compound (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride (CAS No. 1264035-77-9) is a synthetic organic compound with a unique structure that combines a pyrimidine ring, a piperidine moiety, and a hydrochloride counterion. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential applications in drug development. The molecule's structure, which includes a chlorinated pyrimidine ring and a substituted piperidine group, contributes to its diverse chemical properties and biological activities.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the 5-chloro-pyrimidin-2-yl group in this compound suggests potential activity against various biological targets, including protein kinases, which are critical in cellular signaling pathways. Piperidine derivatives, on the other hand, are known for their ability to modulate receptor activity and improve pharmacokinetic properties such as bioavailability.

The synthesis of (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and acid-base neutralizations. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of preclinical and clinical studies. The hydrochloride salt form is particularly advantageous as it enhances solubility and stability, making it suitable for formulation into various drug delivery systems.

In terms of biological activity, this compound has shown promising results in vitro assays targeting key enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that (5-Chloro-pyrimidin-2-yl)-piperidin-3-yl-amines can inhibit the activity of certain kinases implicated in tumor growth and metastasis. Additionally, the compound's ability to modulate ion channels suggests its potential utility in treating conditions like epilepsy and chronic pain.

The pharmacokinetic profile of (5-Chloro-pyrimidin-2-yli)piperidinammonium chloride has also been extensively studied. Preclinical data indicate that the compound exhibits favorable absorption characteristics and moderate clearance rates, which are essential for achieving therapeutic concentrations with manageable dosing regimens. Furthermore, its metabolic stability has been evaluated using liver microsomes from various species, providing insights into potential drug-drug interactions and toxicity risks.

From an environmental standpoint, the synthesis and disposal of (5-Chloro-pyrimidinil)piperidineamine hydrochloride have been designed to minimize ecological impact. Green chemistry principles have been incorporated into the manufacturing process to reduce waste generation and energy consumption. These efforts align with global initiatives aimed at promoting sustainable practices in pharmaceutical production.

In conclusion, (5-Chloro-pyrimidinil)piperidineamine hydrochloride (CAS No. 1264035779) represents a promising candidate for advancing drug development pipelines. Its unique chemical structure, coupled with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas. Continued research into this compound will undoubtedly yield further insights into its mechanisms of action and clinical applications.

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